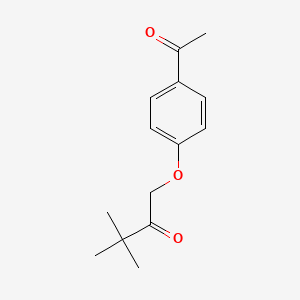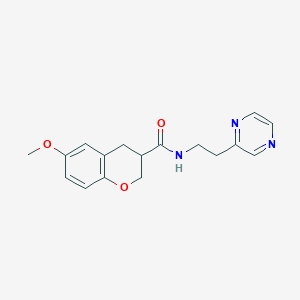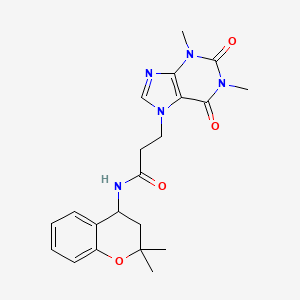
1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone, also known as APDB, is a synthetic compound that belongs to the family of phenethylamines. It is a derivative of 1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine (DOB) and is structurally similar to other psychoactive substances such as MDMA and MDA. APDB has gained attention in the scientific community due to its potential use in research as a tool to study the effects of serotonin and dopamine on the brain.
Mécanisme D'action
1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone acts as a partial agonist at both serotonin and dopamine receptors. It increases the release of serotonin and dopamine in the brain, leading to an increase in their concentrations. This results in a range of effects, including increased mood, arousal, and sociability. 1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone also has a mild stimulant effect, which can lead to increased energy and focus.
Biochemical and Physiological Effects
1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation. It also increases the release of certain hormones such as cortisol and prolactin. 1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone has been shown to have neuroprotective effects, which may be due to its ability to increase the release of certain growth factors in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a high affinity for serotonin and dopamine receptors. This makes it a useful tool for studying the effects of these neurotransmitters on the brain. However, there are also limitations to its use. 1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone has a relatively short half-life, which can make it difficult to study its long-term effects. It also has a low therapeutic index, meaning that the difference between a therapeutic dose and a toxic dose is small.
Orientations Futures
There are several future directions for research on 1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone. One area of interest is its potential use as a therapeutic agent for neurological disorders such as depression and anxiety. 1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone has been shown to have antidepressant and anxiolytic effects in animal studies, and further research is needed to determine its potential as a treatment for these disorders. Another area of interest is its potential use as a tool to study the effects of serotonin and dopamine on the brain. 1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone has been used in several studies to investigate the role of these neurotransmitters in various neurological disorders, and further research is needed to fully understand their effects. Finally, there is interest in developing new derivatives of 1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone that may have improved therapeutic properties or a longer half-life.
Méthodes De Synthèse
1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone can be synthesized using various methods. One of the most common methods involves the reaction of 4-acetylphenol with 3,3-dimethylbutanone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone has been used in various scientific research studies to investigate its effects on the brain. It has been shown to have a high affinity for serotonin and dopamine receptors, which are both involved in the regulation of mood, behavior, and cognition. 1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone has been used as a tool to study the effects of these neurotransmitters on the brain and their role in various neurological disorders such as depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
1-(4-acetylphenoxy)-3,3-dimethylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-10(15)11-5-7-12(8-6-11)17-9-13(16)14(2,3)4/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTDBECKNGNHQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dihydro-2H-chromen-6-yl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B7563793.png)
![3,4-dihydroquinolin-1(2H)-yl[5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone](/img/structure/B7563800.png)


![1-(4-Acetyl-1,4-diazepan-1-yl)-2-(2-bicyclo[2.2.1]heptanyl)ethanone](/img/structure/B7563818.png)

![1-[4-(2-Methylfuran-3-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7563836.png)
![N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-5-propan-2-ylthiophene-3-carboxamide](/img/structure/B7563839.png)
![N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-2-(5-phenyltetrazol-2-yl)acetamide](/img/structure/B7563853.png)
![2-[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]-N-(1-cyanopropan-2-yl)-N-methylacetamide](/img/structure/B7563856.png)
![1-methylsulfonylspiro[2H-indole-3,1'-cyclopropane]](/img/structure/B7563864.png)
![N-[3-acetyl-4-[(2-methylphenyl)methoxy]phenyl]butanamide](/img/structure/B7563875.png)
![N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide](/img/structure/B7563881.png)
